molecular formula C6H9NO2S2 B11908939 2-Thioxoethyl thiazolidine-3-carboxylate

2-Thioxoethyl thiazolidine-3-carboxylate

Cat. No.: B11908939
M. Wt: 191.3 g/mol
InChI Key: FIAKXVOWNRPYAA-UHFFFAOYSA-N
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Description

2-Thioxoethyl thiazolidine-3-carboxylate is a synthetic thiazolidine derivative of significant interest in medicinal chemistry research. Compounds within the thiazolidine class are recognized for a broad spectrum of biological activities, with particular prominence in the development of novel antifungal agents . Research into analogous structures, such as 5-arylidene-2,4-thiazolidinediones and their 2-thioxo analogs, has demonstrated high in vitro antifungal activity, exhibiting both fungistatic and fungicidal effects against Candida species . The mechanism of action for this class is distinct from conventional antifungals; studies on the related drug Mycosidine suggest that its activity is associated with disrupting glucose transport in yeast cells, a novel mechanism that also leads to visible morphological changes in the fungal cell wall . Beyond antimicrobial applications, thiazolidine-based compounds are also investigated for their potential in other therapeutic areas, including as anticonvulsants, anti-inflammatory agents, and anticancer candidates, often through mechanisms involving the induction of apoptosis and inhibition of tumor angiogenesis . The 2-thioxo moiety and the ester functional group in its structure make it a versatile intermediate for further chemical synthesis, including Knoevenagel condensation and other reactions to create more complex heterocyclic systems for probing new biological targets . This product is intended for research purposes as a chemical reference standard and building block in drug discovery programs. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H9NO2S2

Molecular Weight

191.3 g/mol

IUPAC Name

2-sulfanylideneethyl 1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C6H9NO2S2/c8-6(9-2-3-10)7-1-4-11-5-7/h3H,1-2,4-5H2

InChI Key

FIAKXVOWNRPYAA-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1C(=O)OCC=S

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-Thioxoethyl thiazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .

Scientific Research Applications

Synthetic Pathways

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving thiazolidine derivatives and various acylating agents, such as phenyl chloroformate .
  • Reflux Methods : Some methods involve refluxing thiazolidine derivatives with acetic acid in the presence of catalysts to yield the desired thiazolidine-3-carboxylate derivatives .

Biological Activities

The biological activities of 2-thioxoethyl thiazolidine-3-carboxylate are extensive, making it a valuable compound in pharmacological research.

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity against various bacterial strains. The incorporation of the thiazolidine moiety enhances the efficacy of these compounds as potential antimicrobial agents .

Anticancer Activity

Several studies have demonstrated that derivatives of 2-thioxoethyl thiazolidine-3-carboxylate possess anticancer properties. For example:

  • In Vitro Studies : Compounds derived from this scaffold have shown promising results against several cancer cell lines, including breast cancer (MCF7) and non-small cell lung cancer (NCI-H460) .
  • Mechanistic Insights : The anticancer activity is often attributed to the inhibition of specific cellular pathways involved in tumor growth and proliferation .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes associated with various diseases:

  • Xanthine Oxidase Inhibition : Certain derivatives have been identified as potent inhibitors of xanthine oxidase, which is crucial in managing hyperuricemia and gout .
  • Aldose Reductase Inhibition : Thiazolidines are also recognized for their role as aldose reductase inhibitors, contributing to diabetic complications management .

Case Studies

  • Evaluation Against Zika Virus
    • A study synthesized multiple thiazolidine derivatives, including 2-thioxoethyl thiazolidine-3-carboxylate, assessing their antiviral activity against the Zika virus. The results indicated varying degrees of cytotoxicity and antiviral efficacy, highlighting the potential for further development in antiviral therapies .
  • Anticancer Efficacy in Human Tumor Models
    • In a series of experiments, various thiazolidinone derivatives were tested against human tumor cell lines. The findings revealed that specific compounds exhibited significant growth inhibition, suggesting their potential as lead compounds for new anticancer drugs .

Mechanism of Action

Biological Activity

2-Thioxoethyl thiazolidine-3-carboxylate is a compound belonging to the thiazolidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

2-Thioxoethyl thiazolidine-3-carboxylate can be characterized by its unique thiazolidine ring structure, which contributes to its biological activity. The molecular formula is C6H9N1O2S1C_6H_9N_1O_2S_1, with a molecular weight of approximately 175.21 g/mol.

Biological Activity Overview

The biological activities of 2-thioxoethyl thiazolidine-3-carboxylate include:

  • Antioxidant Activity: Exhibits significant free radical scavenging properties.
  • Enzyme Inhibition: Particularly effective as a tyrosinase inhibitor, which is crucial for melanin production.
  • Anticancer Potential: Emerging studies suggest potential in inhibiting cancer cell proliferation.

Antioxidant Activity

Antioxidant assays demonstrate that 2-thioxoethyl thiazolidine-3-carboxylate effectively scavenges free radicals, contributing to its protective effects against oxidative stress.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)Reference
2-Thioxoethyl thiazolidine-3-carboxylate18.17 ± 1.0
Ascorbic Acid7.83 ± 0.5

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. Studies indicate that 2-thioxoethyl thiazolidine-3-carboxylate shows promising inhibitory effects on tyrosinase activity.

Table 2: Tyrosinase Inhibition Data

CompoundIC50 (µM)Reference
2-Thioxoethyl thiazolidine-3-carboxylate16.5 ± 0.37
Kojic Acid15.9 ± 2.5

Anticancer Activity

Recent research highlights the anticancer potential of thiazolidine derivatives, including 2-thioxoethyl thiazolidine-3-carboxylate. These compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

A study evaluated the effects of various thiazolidine derivatives on cancer cell lines, demonstrating that some derivatives significantly reduced cell viability compared to control groups.

The biological activity of 2-thioxoethyl thiazolidine-3-carboxylate is attributed to its ability to interact with specific molecular targets:

  • Antioxidant Mechanism: The compound donates protons to free radicals, thus neutralizing them.
  • Tyrosinase Inhibition: It binds competitively to the active site of tyrosinase, preventing substrate access and subsequent melanin production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-thioxoethyl thiazolidine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates. For example, acetic acid-mediated reflux (3–5 hours) with sodium acetate as a base is effective for forming thiazolidine rings . Optimize stoichiometry (1.1:1 ratio of aldehyde to thiourea) and monitor reaction progress via TLC. Yield improvements (>70%) are achievable by controlling reflux temperature (80–100°C) and using anhydrous conditions to avoid hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing 2-thioxoethyl thiazolidine-3-carboxylate, and how are spectral ambiguities resolved?

  • Methodology :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm thiazolidine ring protons (δ 3.5–4.5 ppm for methylene groups) and thiocarbonyl (C=S) signals (δ 190–200 ppm in 13C^{13}\text{C}) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+) and fragments (e.g., loss of COOEt groups).
  • IR : Validate C=S stretches at 1150–1250 cm1^{-1} and ester C=O at 1700–1750 cm1^{-1}. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks .

Q. How does pH affect the stability of 2-thioxoethyl thiazolidine-3-carboxylate in aqueous solutions?

  • Methodology : Conduct accelerated stability studies in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-UV (λ = 254 nm). The compound is prone to hydrolysis under alkaline conditions (pH > 9), with a half-life <24 hours at pH 10. Stabilize acidic solutions (pH 4–6) with antioxidants (e.g., BHT) to prevent thiol oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thioxo group in nucleophilic substitution reactions?

  • Methodology : Use DFT calculations (B3LYP/6-311+G(d,p)) to map electron density on the thiocarbonyl sulfur. Kinetic studies (e.g., pseudo-first-order conditions with alkyl halides) reveal nucleophilic attack at the C=S site. Compare activation energies for thiolate vs. amine nucleophiles. Experimental validation via 1H^1 \text{H}-NMR kinetic monitoring shows faster substitution with iodide ions (SN2 mechanism) .

Q. How can contradictory data on the biological activity of thiazolidine derivatives be systematically analyzed?

  • Methodology : Apply meta-analysis frameworks to reconcile discrepancies. For example, in cytotoxicity studies, stratify data by cell line (e.g., HepG2 vs. MCF-7) and assay type (MTT vs. resazurin). Use multivariate regression to identify confounding variables (e.g., compound purity, incubation time). Structural analogs (e.g., ethyl 4-amino-3-phenyl-2-thioxothiazole-5-carboxylate) serve as controls to isolate substituent effects .

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